molecular formula C20H20ClN3O3S B299491 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone

2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone

Cat. No.: B299491
M. Wt: 417.9 g/mol
InChI Key: AYFWPNIEJRVJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone, also known as CTDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells and contribute to the development of various diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone is its potential applications in medicinal chemistry and pharmacology. Its ability to inhibit the growth of various cancer cells makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone. One of the areas of focus is the development of new this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and pharmacology. Its ability to inhibit the growth of various cancer cells and reduce inflammation makes it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone involves the reaction between 2,5-dimethoxybenzaldehyde, 4-chlorobenzylamine, and 4-methyl-1,2,4-triazole-3-thiol in the presence of a base catalyst. The resulting product is purified through recrystallization, yielding this compound as a white solid.

Scientific Research Applications

2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C20H20ClN3O3S/c1-24-19(10-13-4-6-14(21)7-5-13)22-23-20(24)28-12-17(25)16-11-15(26-2)8-9-18(16)27-3/h4-9,11H,10,12H2,1-3H3

InChI Key

AYFWPNIEJRVJTR-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)CC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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